molecular formula C8H8BrNO B1582204 2-(4-Bromophenyl)acetamide CAS No. 74860-13-2

2-(4-Bromophenyl)acetamide

Cat. No.: B1582204
CAS No.: 74860-13-2
M. Wt: 214.06 g/mol
InChI Key: ZBARBHKSSXDLMK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)acetamide, also known as N-(4-Bromophenyl)acetamide, is an organic compound with the molecular formula C8H8BrNO. It is a derivative of acetanilide where the phenyl ring is substituted with a bromine atom at the para position. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Bromophenyl)acetamide involves the reaction of 4-bromoaniline with acetic anhydride. The reaction typically proceeds as follows:

    Reactants: 4-bromoaniline and acetic anhydride.

    Conditions: The reaction is carried out under reflux conditions in the presence of a base such as pyridine.

    Procedure: 4-bromoaniline is dissolved in a suitable solvent, and acetic anhydride is added dropwise. The mixture is then heated under reflux for several hours.

    Product Isolation: After completion, the reaction mixture is cooled, and the product is precipitated out by adding water. The solid product is then filtered, washed, and dried to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Using large reactors to handle bulk quantities of reactants.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The compound can be reduced to form corresponding amines.

    Oxidation: Oxidative reactions can modify the acetamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic Substitution: Formation of substituted acetamides.

    Reduction: Formation of 4-bromoaniline.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

2-(4-Bromophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and acetamide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoacetanilide: Similar structure but lacks the acetamide group.

    4-Bromoaniline: Precursor in the synthesis of 2-(4-Bromophenyl)acetamide.

    N-(4-Chlorophenyl)acetamide: Chlorine substituted analog.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the acetamide group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-bromophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBARBHKSSXDLMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10292676
Record name 2-(4-bromophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74860-13-2
Record name 74860-13-2
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Record name 2-(4-bromophenyl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Bromophenyl)acetamide
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Synthesis routes and methods

Procedure details

Add 2-(4-bromo-phenyl)-acetyl chloride (1.00 g, 4.28 mmol) to a solution of ammonia in dioxane (0.5 M, 15 mL) at room temperature. Stir for 30 min., then quench with water. Extract with DCM (10 mL) and pass through an IST Phase Separator Frit® and concentrate until precipitate appears. Collect precipitate by filtration, wash powder with DCM, then dissolve in methanol, filter and concentrate to give a white powder (1.0 g, 109%). 1H-NMR (300 MHz, MeOD) δ 7.48 (d, 2H), 7.25 (d, 2H), 3.50 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
109%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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